methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate
Overview
Description
Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate is an organic compound with a complex structure that includes methoxy groups, a tetrahydrofuran ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate typically involves multiple steps. One common approach begins with the preparation of the benzoate ester, followed by the introduction of the methoxy groups and the tetrahydrofuran ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated molecules.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction. Detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoate esters with methoxy groups and tetrahydrofuran rings, such as:
- Methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate analogs with different substituents.
- Compounds with similar structural motifs but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4,5-dimethoxy-2-(oxolane-2-carbonylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-19-12-7-9(15(18)21-3)10(8-13(12)20-2)16-14(17)11-5-4-6-22-11/h7-8,11H,4-6H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJHFHJHJBTVJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCCO2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154204 | |
Record name | Methyl 4,5-dimethoxy-2-[[(tetrahydro-2-furanyl)carbonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774589-88-7 | |
Record name | Methyl 4,5-dimethoxy-2-[[(tetrahydro-2-furanyl)carbonyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774589-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5-dimethoxy-2-[[(tetrahydro-2-furanyl)carbonyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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